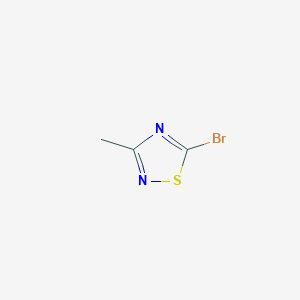

5-Bromo-3-methyl-1,2,4-thiadiazole

Description

The exact mass of the compound 5-Bromo-3-methyl-1,2,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-3-methyl-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methyl-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c1-2-5-3(4)7-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFYFSQFLKUMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512945 | |

| Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54681-68-4 | |

| Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 5-Bromo-3-methyl-1,2,4-thiadiazole

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 5-Bromo-3-methyl-1,2,4-thiadiazole, a heterocyclic building block of increasing importance in synthetic and medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its reactivity, and its applications, grounding our discussion in established chemical principles and documented protocols.

Core Identification and Physicochemical Properties

5-Bromo-3-methyl-1,2,4-thiadiazole is a halogenated five-membered heterocyclic compound. The 1,2,4-thiadiazole ring system is a key pharmacophore found in numerous biologically active molecules due to its ability to engage in hydrogen bonding and act as a bioisostere for other chemical groups.[1][2] The introduction of a bromine atom at the 5-position provides a versatile synthetic handle for further molecular elaboration, primarily through cross-coupling reactions.

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 54681-68-4 | [3][4][5][6][7][8] |

| Molecular Formula | C₃H₃BrN₂S | [3][4][6] |

| Molecular Weight | 179.04 g/mol | [5][6][8] |

| Exact Mass | 177.920029 u | [3] |

| Appearance | Colorless oil or Solid/liquid | [3][8] |

| Boiling Point | 242.0 ± 23.0 °C (Predicted) | [5] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [3] |

| pKa | 0.78 ± 0.10 (Predicted) | [4] |

| XLogP3 | 2.3 | [3] |

Synthesis Pathway: The Sandmeyer Bromination

The most prevalent and scalable synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole is achieved through a Sandmeyer bromination of its amino precursor, 5-amino-3-methyl-1,2,4-thiadiazole (AMTD).[6] This reaction is a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.

The diagram below outlines the key stages of this synthetic workflow.

Caption: Generalized Suzuki Coupling Reaction Workflow.

This reactivity profile makes it a valuable building block. For instance, it serves as a key intermediate in the synthesis of Fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist. [9]The thiadiazole moiety is a common structural motif in medicinal chemistry, contributing to a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. [2][10][11]

Spectroscopic and Analytical Characterization

While comprehensive, published spectra for this specific compound are not readily available, its structure allows for the prediction of key spectroscopic features based on well-established principles and data from related thiadiazole derivatives. [1][12]

-

¹H-NMR: A single peak, a singlet, would be expected in the aliphatic region (likely ~2.5-3.0 ppm) corresponding to the three protons of the methyl group (CH₃).

-

¹³C-NMR: Three distinct signals are predicted. One for the methyl carbon (~15-20 ppm) and two for the heterocyclic carbons. The carbon bonded to the bromine (C5) would appear at a different chemical shift than the carbon adjacent to the methyl group (C3).

-

FT-IR: Key vibrational bands would include C-H stretching from the methyl group (~2900-3000 cm⁻¹) and characteristic ring stretching vibrations for the C=N and N=N bonds within the thiadiazole ring, typically found in the 1500-1600 cm⁻¹ region. [12]* Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio). The monoisotopic mass is 177.92003 Da. [3][4]

Safety, Handling, and Storage

5-Bromo-3-methyl-1,2,4-thiadiazole is classified as hazardous. Proper handling is essential to ensure laboratory safety.

| Hazard Class | GHS Statement Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][8] |

| Skin Irritation | H315 | Causes skin irritation | [8] |

| Eye Irritation | H319 | Causes serious eye irritation | [8] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [8] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [13][14][15]* Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or vapors. [13][14]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere at 2-8°C is recommended. [7][8]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [13]

Conclusion

5-Bromo-3-methyl-1,2,4-thiadiazole (CAS: 54681-68-4) is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its straightforward, scalable synthesis via Sandmeyer chemistry and the versatile reactivity of its C-Br bond make it a valuable building block for constructing complex molecules. Its incorporation into advanced pharmaceutical candidates underscores the continued importance of the thiadiazole scaffold in modern drug discovery. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for any researcher intending to utilize this potent synthetic tool.

References

-

PubChem. (n.d.). 5-Bromo-3-(3-methyl-4-pyridinyl)-1,2,4-thiadiazole. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-3-methyl-1,2,4-thiadiazole. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-3-methyl-1,2,4-thiadiazole. Retrieved from [Link]

-

Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Çavuş, M.S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science Institute. Retrieved from [Link]

- Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

Sarkar, S. (2022). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Jadavpur University. Retrieved from [Link]

-

Gontijo, R. J., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. Retrieved from [Link]

-

ResearchGate. (2015). Thiadiazole-a Promising Structure in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]

-

ResearchGate. (2017). Review article on 1, 3, 4-thiadiazole derivaties and it's pharmacological activities. Retrieved from [Link]

-

PubMed. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Retrieved from [Link]

Sources

- 1. 20.198.91.3:8080 [20.198.91.3:8080]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 5-bromo-3-methyl-1,2,4-thiadiazole CAS#: 54681-68-4 [m.chemicalbook.com]

- 6. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. 5-Bromo-3-methyl-1,2,4-thiadiazole | 54681-68-4 [sigmaaldrich.com]

- 9. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

physicochemical properties of 5-Bromo-3-methyl-1,2,4-thiadiazole

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-methyl-1,2,4-thiadiazole

Introduction

The 1,2,4-Thiadiazole Scaffold: A Cornerstone in Modern Chemistry

The 1,2,4-thiadiazole ring system is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms that has garnered significant attention in medicinal, agricultural, and materials chemistry.[1] Its unique electronic properties, conferred by the inductive effect of the sulfur atom and the presence of nitrogen atoms, make it a versatile building block.[1] These heterocycles are generally stable due to their aromaticity and are found in a variety of biologically active compounds, exhibiting anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2] The scaffold's resemblance to the pyrimidine moiety allows it to serve as a bioisostere, enhancing membrane permeability and its ability to act as a hydrogen bond acceptor in biological systems.[1]

Profile of 5-Bromo-3-methyl-1,2,4-thiadiazole

5-Bromo-3-methyl-1,2,4-thiadiazole (CAS No. 54681-68-4) is a key substituted thiadiazole derivative. Its primary value lies in its role as a versatile synthetic intermediate. The bromine atom at the 5-position is located at the most reactive site for nucleophilic substitution, making it an excellent handle for introducing further chemical diversity.[1] This feature is exploited in the synthesis of more complex molecules, including active pharmaceutical ingredients such as fezolinetant, a selective NK-3 receptor antagonist.[3][4] Understanding the core physicochemical properties of this compound is therefore critical for researchers in process development, medicinal chemistry, and materials science to ensure predictable reactivity, safe handling, and optimal reaction conditions.

Core Physicochemical Identifiers

A summary of the fundamental identifiers for 5-Bromo-3-methyl-1,2,4-thiadiazole is provided below. These data are essential for substance registration, identification, and computational modeling.

| Identifier | Value | Reference |

| CAS Number | 54681-68-4 | [5][6][7] |

| Molecular Formula | C₃H₃BrN₂S | [5][6][7] |

| Molecular Weight | 179.04 g/mol | [3][5][6] |

| Canonical SMILES | CC1=NSC(=N1)Br | [7][8] |

| InChI Key | LRFYFSQFLKUMEP-UHFFFAOYSA-N | [7][9] |

| Synonyms | 3-Methyl-5-bromo-1,2,4-thiadiazole | [7] |

| Physical Form | Solid or liquid | [9] |

Quantitative Physicochemical Properties

The following table summarizes key quantitative properties. It is important to note that many of these values are computationally predicted and should be confirmed experimentally for critical applications.

| Property | Value | Notes | Reference |

| Boiling Point | 242.0 ± 23.0 °C | Predicted | [5] |

| Density | 1.830 ± 0.06 g/cm³ | Predicted | [5] |

| pKa | 0.78 ± 0.10 | Predicted | [7] |

| Flash Point | 100.1 ± 22.6 °C | - | [3] |

| Refractive Index | 1.597 | - | [3] |

| XLogP3 | 2.3 | A measure of lipophilicity | [3] |

Discussion of Properties:

-

The predicted high boiling point is consistent with a molecule possessing a significant dipole moment and a relatively high molecular weight.

-

The pKa value suggests that the molecule is a very weak base. This is due to the electron-withdrawing nature of the thiadiazole ring and the bromine substituent.[1] This property is crucial for selecting appropriate conditions for reactions and extractions, as the compound will be largely neutral across a wide pH range.

-

The XLogP3 value of 2.3 indicates moderate lipophilicity, suggesting it will have good solubility in many organic solvents but limited solubility in aqueous media. This is a key parameter for designing purification protocols and predicting pharmacokinetic behavior.

Spectroscopic and Structural Characterization

Theoretical Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to be very simple, showing a single peak corresponding to the methyl (CH₃) protons. This signal would likely appear in the range of δ 2.5-3.5 ppm, shifted downfield due to the influence of the heterocyclic ring.

-

¹³C NMR: The carbon NMR spectrum should display three distinct signals: one for the methyl carbon (likely δ 15-25 ppm) and two for the quaternary carbons of the thiadiazole ring (C3 and C5). The carbon bonded to the methyl group (C3) would appear at a different chemical shift than the carbon bonded to the bromine (C5), with both expected in the aromatic/heteroaromatic region (δ > 150 ppm).[12]

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for C-H stretching of the methyl group (~2900-3000 cm⁻¹), C=N stretching within the thiadiazole ring (~1500-1600 cm⁻¹), and C-S stretching vibrations.[10][13]

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is the definitive signature of a molecule containing one bromine atom. Expected fragmentation may involve the loss of Br, CH₃, or cleavage of the thiadiazole ring.[14]

Stability, Reactivity, and Handling

Chemical Stability

The 1,2,4-thiadiazole ring is aromatic and thus generally stable.[1] It exhibits good stability in acidic conditions but can be susceptible to ring-opening reactions under strong basic conditions.[15] For routine synthetic applications and storage, it is a robust scaffold.

Key Reactivity Profile

The primary mode of reactivity for this compound is centered on the C5-Br bond. The 5-position of the 1,2,4-thiadiazole ring is electron-deficient and highly activated towards nucleophilic substitution.[1] This allows the bromine to be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alkoxides, or to participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[3][16]

Caption: Reactivity profile of 5-Bromo-3-methyl-1,2,4-thiadiazole.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions.[9]

-

Signal Word: Warning[9]

-

GHS Pictogram: GHS07 (Exclamation Mark)[9]

-

Hazard Statements:

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fumes. Use only in a well-ventilated area. Wash skin thoroughly after handling.[9][17]

Recommended Storage Conditions

The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[9][18] This precaution minimizes potential degradation from atmospheric moisture and contaminants.

Experimental Protocols

The following protocols provide methodologies for the synthesis and characterization of key physicochemical properties.

Synthesis via Sandmeyer Reaction

This protocol is adapted from established industrial procedures for the bromination of 5-amino-3-methyl-1,2,4-thiadiazole (AMTD).[6] The causality behind this choice is the high yield and scalability of the Sandmeyer reaction for converting aromatic amines to bromides.

Workflow: Synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole

Caption: Workflow for the Sandmeyer synthesis of the title compound.

Step-by-Step Protocol:

-

Charging Reactor: To a suitable reactor, add 48% hydrobromic acid solution (4.4 parts by weight) and water (0.54 parts by weight). Add 5-amino-3-methyl-1,2,4-thiadiazole (AMTD) (1.0 part by weight).

-

Dissolution: Warm the solution to a maximum of 40°C and stir until all the AMTD has dissolved. Complete dissolution is the primary validation checkpoint for this step.

-

Diazotization: Prepare a solution of sodium nitrite (0.9 parts by weight) in water (1.5 parts by weight). Add this solution portion-wise to the reactor over approximately 6 hours, carefully maintaining the internal temperature between 40-45°C. Temperature control is critical here to ensure the stability of the intermediate diazonium salt.

-

In-Process Control: One hour after the addition is complete, take a sample for analysis (e.g., by GC or LC). The reaction is considered complete when the starting material (AMTD) is less than 1.0%. If the level is higher, additional sodium nitrite solution may be required.[6]

-

Workup & Extraction: Cool the reaction mixture to 20-25°C. Add dichloromethane (DCM) (3.0 parts by weight) and stir. Allow the phases to settle and separate the lower organic phase. Extract the aqueous phase again with DCM (1.0 part by weight).

-

pH Adjustment: Combine the organic phases. Adjust the pH to 10-11 by the slow addition of a 5% sodium hydroxide solution. This step removes acidic impurities. Caution is required to not exceed pH 11, which could promote side reactions or emulsion formation.[6]

-

Isolation: Separate the organic phase and concentrate it under vacuum at a temperature not exceeding 30°C. The endpoint is reached when the residual DCM content is below 5.0%.[6] The final product is obtained as a colorless oil or solid.[3]

Protocol: Melting Point Determination (General Method)

This protocol outlines a standard, self-validating method for determining the melting point using a capillary apparatus.

Workflow: Melting Point Determination

Caption: Standard workflow for capillary melting point determination.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount on a watch glass and crush it into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Heating: Set a rapid heating ramp (10-20°C/minute) to approach the expected melting point quickly. For an unknown substance, a preliminary rapid run is advised to find an approximate range.

-

Precise Determination: Once the temperature is within 20°C of the expected melting point, cool the block and begin a new run with a fresh sample. This time, set a slow heating rate of 1-2°C per minute.

-

Rationale: A slow ramp rate ensures thermal equilibrium between the sample, thermometer, and heating block, which is essential for an accurate reading.

-

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂).

-

Reporting: The melting point is reported as the range from T₁ to T₂. A narrow range (<2°C) is indicative of high purity.

Conclusion

5-Bromo-3-methyl-1,2,4-thiadiazole is a valuable chemical intermediate with a well-defined reactivity profile dominated by the labile bromine atom at the C5 position. Its physicochemical properties—moderate lipophilicity, low basicity, and thermal stability—make it amenable to a wide range of synthetic transformations. The data and protocols presented in this guide provide researchers and drug development professionals with the foundational knowledge required for the effective and safe utilization of this versatile heterocyclic building block in their research and development endeavors.

References

- ISRES. (n.d.). Thiadiazoles and Their Properties.

- ChemicalBook. (n.d.). 5-bromo-3-methyl-1,2,4-thiadiazole.

- ChemicalBook. (n.d.). 5-bromo-3-methyl-1,2,4-thiadiazole synthesis.

- PubChem. (2025). 5-Bromo-3-(3-methyl-4-pyridinyl)-1,2,4-thiadiazole.

- Smolecule. (n.d.). Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate.

- ECHEMI. (n.d.). 5-bromo-3-methyl-1,2,4-thiadiazole Formula.

- Guidechem. (n.d.). 5-bromo-3-methyl-1,2,4-thiadiazole 54681-68-4 wiki.

- Lab-Chemicals.Com. (n.d.). 5-Bromo-3-methyl-1,2,4-thiadiazole, 98%.

- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- PubChem. (n.d.). 5-Bromo-3-methyl-1,2,4-thiadiazole.

- Sigma-Aldrich. (n.d.). 5-Bromo-3-methyl-1,2,4-thiadiazole.

- NIH. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles.

- JOCPR. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.

- Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

- Jadavpur University. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES.

- ResearchGate. (n.d.). Building 1,2,4-Thiadiazole: Ten Years of Progress.

- ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3.

- ResearchGate. (2025). 5-Amino-3-methyl-1,2,4-thiadiazole.

- DergiPark. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations.

Sources

- 1. isres.org [isres.org]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]

- 5. 5-bromo-3-methyl-1,2,4-thiadiazole CAS#: 54681-68-4 [m.chemicalbook.com]

- 6. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 5-Bromo-3-methyl-1,2,4-thiadiazole | C3H3BrN2S | CID 12919160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Bromo-3-methyl-1,2,4-thiadiazole | 54681-68-4 [sigmaaldrich.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. 20.198.91.3:8080 [20.198.91.3:8080]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Buy Methyl 5-bromo-1,3,4-thiadiazole-2-carboxylate [smolecule.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. lab-chemicals.com [lab-chemicals.com]

Spectroscopic Characterization of 5-Bromo-3-methyl-1,2,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methyl-1,2,4-thiadiazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiadiazole scaffold in various pharmacologically active agents. The 1,2,4-thiadiazole ring system is a key structural motif that can influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. A thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in the design of new chemical entities. This technical guide provides an in-depth analysis of the spectral data of 5-Bromo-3-methyl-1,2,4-thiadiazole, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the interpretation of the spectral features and the underlying principles that govern them, offering field-proven insights for researchers.

Molecular Structure and Properties

The structure of 5-Bromo-3-methyl-1,2,4-thiadiazole, as confirmed by its chemical formula and name, consists of a five-membered 1,2,4-thiadiazole ring. This ring is substituted with a methyl group at the 3-position and a bromine atom at the 5-position. The presence of these functional groups and the heterocyclic core gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 5-Bromo-3-methyl-1,2,4-thiadiazole, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, showing a single resonance corresponding to the methyl protons.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5 - 2.8 | Singlet | 3H | -CH₃ |

Expertise & Experience: The predicted chemical shift for the methyl group is based on its attachment to a carbon atom of the heterocyclic ring. In similar heterocyclic systems, methyl groups typically resonate in this downfield region due to the deshielding effect of the adjacent nitrogen and sulfur atoms and the overall aromatic character of the thiadiazole ring. The signal is expected to be a singlet as there are no adjacent protons to cause spin-spin coupling.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show two distinct signals for the two carbon atoms in the thiadiazole ring, in addition to the signal for the methyl carbon.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~15 - 20 | -CH₃ |

| ~160 - 170 | C3 |

| ~145 - 155 | C5 |

Expertise & Experience: The carbon of the methyl group is expected to appear in the typical aliphatic region. The two carbons of the thiadiazole ring are significantly deshielded and appear at much lower fields. The C3 carbon, bonded to the methyl group and two nitrogen atoms, is anticipated to be the most deshielded. The C5 carbon, bonded to the bromine atom and a nitrogen and a sulfur atom, will also be in the downfield region, with its exact chemical shift influenced by the electronegativity and anisotropic effects of the bromine and the heteroatoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-3-methyl-1,2,4-thiadiazole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample dissolves completely and to avoid interference with the signals of interest.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to cover the expected chemical shift range.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2900 - 3000 | C-H stretch | Methyl (-CH₃) |

| ~1600 - 1650 | C=N stretch | Thiadiazole ring |

| ~1400 - 1500 | C-N stretch | Thiadiazole ring |

| ~600 - 800 | C-S stretch | Thiadiazole ring |

| ~500 - 600 | C-Br stretch | Bromo group |

Expertise & Experience: The C-H stretching vibrations of the methyl group are expected in their characteristic region. The C=N and C-N stretching vibrations are indicative of the heterocyclic ring structure. The positions of these bands can provide insights into the electronic environment within the ring. The C-S and C-Br stretching vibrations are expected at lower wavenumbers due to the heavier atoms involved. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bending vibrations that is unique to the molecule.

Experimental Protocol: IR Data Acquisition

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This method is ideal for obtaining a high-resolution spectrum of a solid sample.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and convenient method that requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum to produce the final spectrum of the compound.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): A prominent peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (179.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z 178 and 180, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Major Fragmentation Pathways:

-

Loss of Br: A significant fragment ion would likely be observed at m/z 99, corresponding to the loss of the bromine radical.

-

Loss of CH₃: A fragment at m/z 164 could be seen due to the loss of a methyl radical.

-

Ring Cleavage: Various smaller fragments resulting from the cleavage of the thiadiazole ring are also possible.

-

Expertise & Experience: The isotopic signature of bromine is a key diagnostic feature in the mass spectrum. The fragmentation pattern is dictated by the relative stability of the resulting carbocations and radicals. The loss of the bromine atom is a common fragmentation pathway for bromo-substituted compounds.

Experimental Protocol: Mass Spectrometry Data Acquisition

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is a common method for small, relatively volatile molecules and often provides detailed fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique that may be used to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Summary and Visualization

Summary of Spectroscopic Data

| Technique | Key Observations |

| ¹H NMR | Singlet around δ 2.5-2.8 ppm (3H) |

| ¹³C NMR | Signals around δ 15-20, 145-155, and 160-170 ppm |

| IR | C-H (~2950 cm⁻¹), C=N (~1620 cm⁻¹), C-N (~1450 cm⁻¹), C-S (~700 cm⁻¹), C-Br (~550 cm⁻¹) |

| MS (EI) | Molecular ion peaks at m/z 178/180 (M⁺, Br isotopes); significant fragment at m/z 99 ([M-Br]⁺) |

Experimental Workflow

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-Bromo-3-methyl-1,2,4-thiadiazole.

Conclusion

The comprehensive spectroscopic analysis of 5-Bromo-3-methyl-1,2,4-thiadiazole provides a detailed structural portrait of this important heterocyclic building block. The predicted NMR, IR, and MS data, grounded in established spectroscopic principles, offer a reliable framework for the identification and characterization of this compound. For researchers in drug discovery and development, a solid understanding of these spectral signatures is essential for confirming the identity and purity of synthesized intermediates and final compounds, thereby ensuring the integrity of their scientific endeavors.

References

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activities of 1,2,4-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole ring, a five-membered heterocycle containing sulfur and two nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its mesoionic nature which allows for crossing cellular membranes, make it a versatile core for developing novel therapeutic agents.[2] This technical guide provides an in-depth exploration of the diverse biological activities of 1,2,4-thiadiazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

The 1,2,4-Thiadiazole Core: A Foundation for Diverse Bioactivity

The 1,2,4-thiadiazole nucleus is a key structural motif in a variety of biologically active molecules.[1] Its derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[3][4][5] The ability to readily modify the substituents at various positions of the thiadiazole ring allows for the fine-tuning of their biological profiles, making them attractive candidates for drug discovery and development.[6]

Caption: The 1,2,4-thiadiazole core as a versatile scaffold for various biological activities.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

1,2,4-Thiadiazole derivatives have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[7][8] The incorporation of an amide moiety into the 1,2,4-thiadiazole structure has been a particularly successful strategy in developing potent antibacterial compounds.[9]

Mechanism of Action

The precise mechanisms of antimicrobial action can vary depending on the specific derivative. However, some proposed mechanisms include the inhibition of essential enzymes in microbial metabolic pathways and the disruption of cell wall synthesis. The mesoionic character of the thiadiazole ring facilitates penetration through microbial cell membranes.[2]

Structure-Activity Relationship (SAR)

Studies have demonstrated that the nature and position of substituents on the 1,2,4-thiadiazole ring are critical for antimicrobial potency. For instance, derivatives carrying a 1,3,4-thiadiazole ring have shown higher activity against Bacillus subtilis and fungi.[7] The introduction of an amide group is also a known pharmacophore that enhances antibacterial efficacy.[9]

Representative Data on Antimicrobial Activity

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Compound 4l | Staphylococcus aureus ATCC 25923 | 31.25 | [10] |

| Compound 6h | Bacillus subtilis ATCC 6633 | 15.63 | [10] |

| Compound Z4 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.32 (EC50 in mg/L) | [9] |

| Compound Z4 | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.43 (EC50 in mg/L) | [9] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow:

Caption: Proposed anticancer mechanism of action for some 1,2,4-thiadiazole derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of 1,2,4-thiadiazole derivatives is highly dependent on the substituents. For instance, the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings has resulted in compounds with significant in vitro and in vivo anticancer properties. [11]The introduction of amide functionalities has also been a successful strategy in designing potent anticancer agents. [3]

Representative Data on Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8b | MCF-7 (Breast) | 0.10 ± 0.084 | [3] |

| Compound 8c | A549 (Lung) | 0.25 ± 0.012 | [3] |

| Compound 8d | DU-145 (Prostate) | 0.15 ± 0.045 | [3] |

| NSC763968 | Leukemia Cell Lines | 0.18 - 1.45 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the 1,2,4-thiadiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like etoposide). [3]3. Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory and Other Biological Activities

Beyond their antimicrobial and anticancer properties, 1,2,4-thiadiazole derivatives have also demonstrated noteworthy anti-inflammatory, antiviral, and other pharmacological activities. [4][12][13] Anti-inflammatory Activity: Certain 1,2,4-thiadiazole derivatives have shown potent anti-inflammatory effects, with some compounds exhibiting activity comparable to standard drugs like indomethacin. [4][14]Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. [15] Antiviral Activity: The 1,2,4-thiadiazole scaffold has been explored for the development of antiviral agents. Some derivatives have shown activity against a range of viruses, including the West Nile virus, Dengue virus, and HIV-1. [16]The isosteric nature of the thiadiazole ring to pyrimidine, a component of nucleic acids, may contribute to its antiviral potential. [17] Other Activities: Various other biological activities have been reported for 1,2,4-thiadiazole derivatives, including anticonvulsant, antidepressant, antidiabetic, and analgesic properties, highlighting the broad therapeutic potential of this heterocyclic system. [3][4]

Synthesis of 1,2,4-Thiadiazole Derivatives

A variety of synthetic methodologies have been developed for the preparation of 1,2,4-thiadiazole derivatives. A common approach involves the oxidative dimerization of thioamides. [6]Other methods include the reaction of amidines with halogenated methylmercaptans and the cycloaddition of nitrile sulfides. [5]Recent advancements have focused on more environmentally friendly and efficient synthetic routes, such as those utilizing microwave irradiation or green solvents. [1] A general synthetic scheme for some 1,3,4-thiadiazole derivatives involves the reaction of thiosemicarbazide with an appropriate aldehyde to form a thiosemicarbazone, which is then cyclized. [18]

Conclusion

The 1,2,4-thiadiazole scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The extensive research into their synthesis and biological evaluation has revealed a wide array of pharmacological activities, with significant potential in the fields of oncology, infectious diseases, and inflammation. Future research will likely focus on the optimization of lead compounds, elucidation of their detailed mechanisms of action, and the exploration of novel synthetic strategies to further expand the chemical space and therapeutic applications of this remarkable heterocyclic system.

References

- Gümrükçüoğlu, N., et al. (2012). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Turkish Journal of Chemistry, 36(4), 547-558.

- Li, Y., et al. (2022). Design, Synthesis, Antibacterial Activity, and Antivirulence Factor of Novel 1,2,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry, 70(1), 228-238.

- Kim, H. S., et al. (2003). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 11(13), 2807-2814.

- Sudhakar, D. G. S., et al. (2019). Design, Synthesis and Anticancer Activity of 1,2,4-Thiadiazole Derivatives Bearing 1,2,4-Oxadiazole. Russian Journal of General Chemistry, 89(11), 2375-2380.

- Reddy, T. S., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Chemistry Africa, 3(3), 661-671.

- Sławiński, J., et al. (2019). Thiadiazole derivatives as anticancer agents.

- Wang, Y., et al. (2008). Synthesis and structure-activity relationships of thiadiazole-derivatives as potent and orally active peroxisome proliferator-activated receptors alpha/delta dual agonists. Bioorganic & Medicinal Chemistry, 16(6), 3321-3341.

- Koval, A., et al. (2022). An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents. ScienceRise: Pharmaceutical Science, 2(36), 10-17.

- Plech, T., et al. (2014). Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Letters in Drug Design & Discovery, 11(5), 634-642.

- Kapustianyk, V., et al. (2021).

- Singh, A. K., et al. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science, 1(5), 44-49.

-

Zhang, H., et al. (2021). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b]t[7][19][20]hiadiazole Derivatives. Journal of Agricultural and Food Chemistry, 69(1), 211-222.

- Gümrükçüoğlu, N., et al. (2012). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives.

- Reddy, T. S., et al. (2020). Some biologically active 1,2,4-thiadiazoles. Mini-Reviews in Medicinal Chemistry, 20(13), 1189-1203.

- Kumar, R., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 704-733.

- Sharma, S., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bio-en-res-pls, 1(1), 1-10.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]

- Wójcik, M., et al. (2024).

- Kumar, A. (2024). An overview of biological activities of thiadiazole derivatives. Journal of Drug Delivery and Therapeutics, 14(7), 1-10.

- Sharma, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4811-4828.

- Sharma, P., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4811-4828.

- El-Sayed, W. M., et al. (2023). New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16345-16358.

-

de Oliveira, C. S., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b]T[7][19][20]hiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2349.

- Simurova, N. V., et al. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(7), 675-677.

- Serban, G. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(4), 942.

- Yurttaş, L., et al. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Pharmaceutical Chemistry Journal, 54(5), 486-496.

- El-Sawy, E. R., et al. (2020). Antiviral activity of thiadiazoles, oxadiazoles, triazoles and thiazoles. ARKIVOC, 2020(5), 184-210.

- Maccallini, C., et al. (2017). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. Current Medicinal Chemistry, 24(25), 2736-2754.

- Rahman, M. M. (2017). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(7), 2747-2757.

- Gomha, S. M., et al. (2020). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 25(22), 5463.

- Kobarfard, F., et al. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Letters in Drug Design & Discovery, 18(3), 256-264.

- Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(1), 1-9.

- Kumar, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758.

- Sucman, N., et al. (2016). Synthesis and Antiviral Activity of New Thiazole, 1,2,4-Triazol and Oxindole Derivatives. Chemistry Journal of Moldova, 11(1), 74-83.

- Oruç, E. E., et al. (2004). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry, 47(27), 6760-6767.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents - Neliti [neliti.com]

- 13. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. arkat-usa.org [arkat-usa.org]

- 17. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis and Anticancer Activity of 1,2,4-Thiadiazole Derivatives Bearing 1,2,4-Oxadiazole - Sudhakar - Russian Journal of General Chemistry [journals.rcsi.science]

- 20. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Thiadiazole Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Targets

Foreword

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its nature as a bioisostere of pyrimidine and its enhanced liposolubility conferred by the sulfur atom, allow compounds bearing this moiety to readily cross cellular membranes and interact with a diverse array of biological targets.[3][4] This guide provides an in-depth exploration of the key therapeutic targets of thiadiazole compounds, synthesizes the mechanistic rationale behind their activity, and presents validated experimental workflows for their investigation and development.

Part 1: The Thiadiazole Core - A Foundation for Diverse Bioactivity

The therapeutic versatility of the thiadiazole nucleus is rooted in its fundamental chemical characteristics. As a bioisostere of naturally occurring pyrimidines, it can mimic endogenous ligands, enabling it to interfere with biological processes like DNA replication.[3][4] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring and the electron-donating properties of its nitrogen and sulfur atoms facilitate strong interactions with biological macromolecules through hydrogen bonding and π-π stacking.[5][6] These properties contribute to the scaffold's broad spectrum of reported biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[7][8]

Part 2: Major Therapeutic Arenas and High-Value Molecular Targets

Thiadiazole derivatives have been successfully developed to modulate a wide range of biological targets. This section details the most promising and extensively validated of these targets, categorized by therapeutic area.

Oncology: A Multi-Pronged Assault on Cancer

The anticancer activity of thiadiazoles is perhaps their most profoundly studied attribute, with compounds demonstrating the ability to inhibit multiple hallmarks of cancer.[5][9]

Key Anticancer Targets:

-

Protein Kinases: Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Thiadiazoles have been shown to inhibit several key kinases.

-

Akt (Protein Kinase B): A central node in the PI3K/Akt pathway, Akt promotes cell survival and proliferation. Certain thiadiazole derivatives function as potent Akt inhibitors, inducing apoptosis and cell cycle arrest in cancer cells.[10][11] N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide is one such compound that demonstrated significant Akt inhibition (92.36%) in C6 glioma cells.[10]

-

EGFR & FAK: Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) are tyrosine kinases crucial for tumor growth and metastasis. Thiadiazoles have been developed as effective inhibitors of both, with some compounds showing IC50 values in the nanomolar range against EGFR.[3]

-

CDK1: Cyclin-dependent kinase 1 is a master regulator of the G2/M phase of the cell cycle. Inhibition of CDK1 by thiadiazole derivatives leads to cell cycle arrest at the G2/M checkpoint, preventing mitosis and inducing apoptosis.[12]

-

-

Tubulin Polymerization: Microtubules are essential for maintaining cell structure and forming the mitotic spindle during cell division. Some thiadiazole compounds act as microtubule-destabilizing agents, binding to tubulin subunits and preventing their assembly, which ultimately leads to mitotic arrest and cell death.[9]

-

Enzyme Inhibition:

-

Histone Deacetylases (HDACs): These enzymes play a crucial role in the epigenetic regulation of gene expression. Thiadiazole derivatives can bind to the active site of HDACs, inhibiting their activity and leading to changes in gene expression that can suppress tumor growth.[9]

-

Glutaminase (GA): Cancer cells often exhibit metabolic reprogramming, including an increased reliance on glutamine. Glutaminase is a key enzyme in this process, and its inhibition by thiadiazole compounds represents a promising metabolic approach to cancer therapy.[9]

-

Topoisomerases: These enzymes are essential for managing DNA topology during replication. Thiadiazole derivatives have been found to inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.[9]

-

Signaling Pathway: Akt Inhibition by Thiadiazole Compounds

Caption: Akt signaling pathway and point of inhibition by thiadiazole compounds.

Infectious Diseases: A New Front Against Microbial Resistance

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The 2-amino-1,3,4-thiadiazole moiety, in particular, has been identified as a promising scaffold for creating new antibacterial and antifungal drugs.[13][14] These compounds have shown efficacy against a broad spectrum of microbes, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa, as well as fungal species such as Candida albicans.[13][15] While specific molecular targets are still under broad investigation, the mechanism is believed to involve the disruption of essential cellular and metabolic processes within the microbes.[16]

Neurodegenerative Disorders: Targeting Cholinesterase in Alzheimer's Disease

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (ACh). A primary therapeutic strategy involves inhibiting the enzymes that degrade ACh: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[17][18] Several thiadiazole derivatives have been synthesized and shown to be potent inhibitors of both AChE and BuChE, with some compounds exhibiting greater potency than the standard drug, donepezil.[17][19][20] Their mechanism involves binding to the active site of these enzymes, thereby preventing the breakdown of ACh and enhancing cholinergic neurotransmission.

Inflammatory Conditions: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes. The COX-2 isoform is inducible and primarily responsible for mediating pain and inflammation, making it a desirable target for selective inhibitors that spare the gastroprotective COX-1 isoform. Thiadiazole derivatives bearing a sulfonamide moiety have been developed as highly potent and selective COX-2 inhibitors, demonstrating significant anti-inflammatory effects with a reduced risk of gastric ulceration compared to non-selective agents.[21]

Part 3: Experimental Validation Workflows

Synthesizing technical accuracy with field-proven insights is paramount in drug development. The following protocols represent self-validating systems for assessing the therapeutic potential of novel thiadiazole compounds.

Workflow for Anticancer Drug Discovery

Caption: A typical workflow for identifying and validating anticancer thiadiazole compounds.

Experimental Protocol: MTT Cell Viability Assay

This protocol is used to determine the cytotoxic effects of thiadiazole compounds on cancer cell lines.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 or C6) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the thiadiazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Akt)

This protocol assesses the direct inhibitory effect of a thiadiazole compound on a specific kinase.[10]

Principle: An ELISA-based colorimetric method measures the activity of the purified kinase. The assay quantifies the phosphorylation of a specific substrate peptide by the kinase. The amount of phosphorylated substrate is detected using a specific antibody and a colorimetric secondary antibody.

Methodology:

-

Plate Coating: Coat a 96-well plate with the substrate peptide specific for the kinase (e.g., a GSK-3α-derived peptide for Akt).

-

Kinase Reaction: In a separate tube, prepare a reaction mixture containing the purified active Akt enzyme, the thiadiazole inhibitor at various concentrations, and ATP in a kinase reaction buffer.

-

Phosphorylation: Transfer the reaction mixture to the coated plate and incubate to allow the kinase to phosphorylate the substrate.

-

Detection: Wash the plate to remove the reaction mixture. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., anti-phospho-GSK-3α).

-

Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Development: Add a chromogenic HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with an acid solution.

-

Absorbance Reading: Measure the absorbance at 450 nm.

-

Data Analysis: The signal intensity is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Part 4: Conclusion and Future Directions

The thiadiazole scaffold is a cornerstone of modern medicinal chemistry, offering a robust and versatile platform for the development of novel therapeutics.[4][22] Its proven ability to interact with a multitude of high-value targets in oncology, infectious disease, and neurology underscores its significance. Future research will likely focus on leveraging computational modeling and structure-activity relationship (SAR) studies to design next-generation thiadiazole derivatives with enhanced target selectivity and improved pharmacokinetic profiles.[22][23] The continued exploration of this privileged structure holds immense promise for addressing unmet medical needs and overcoming the challenges of drug resistance and complex diseases.

References

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. Retrieved January 5, 2026, from [Link]

-

Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. (2020). NIH. Retrieved January 5, 2026, from [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). MDPI. Retrieved January 5, 2026, from [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). NIH. Retrieved January 5, 2026, from [Link]

-

Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2024). MDPI. Retrieved January 5, 2026, from [Link]

-

Thiadiazole-a promising structure in medicinal chemistry. (2013). PubMed. Retrieved January 5, 2026, from [Link]

-

2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2018). dovepress.com. Retrieved January 5, 2026, from [Link]

-

1,3,4-thiadiazole: A Privileged Scaffold for Drug Design and Development. (2021). eurekaselect.com. Retrieved January 5, 2026, from [Link]

-

Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. (2022). brief.land. Retrieved January 5, 2026, from [Link]

-

1,3,4-thiadiazole: a privileged scaffold for drug design and development. (2021). PubMed. Retrieved January 5, 2026, from [Link]

-

Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. (2020). NIH. Retrieved January 5, 2026, from [Link]

-

Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. (n.d.). innovapharmchem.com. Retrieved January 5, 2026, from [Link]

-

Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. (2022). MDPI. Retrieved January 5, 2026, from [Link]

-

An overview of biological activities of thiadiazole derivatives. (2024). researchgate.net. Retrieved January 5, 2026, from [Link]

-

Thiadiazole derivatives as anticancer agents. (2020). PubMed. Retrieved January 5, 2026, from [Link]

-

Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. (2023). PubMed. Retrieved January 5, 2026, from [Link]

-

Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). PubMed. Retrieved January 5, 2026, from [Link]

-

Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. (2025). sarcouncil.com. Retrieved January 5, 2026, from [Link]

-

Thiadiazole - A promising structure in design and development of anti-Alzheimer agents. (2023). researchgate.net. Retrieved January 5, 2026, from [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. Retrieved January 5, 2026, from [Link]

-

New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing. Retrieved January 5, 2026, from [Link]

-

A Review on Biological Activity of Thiadiazole Moiety and Its Derivatives. (2022). Jetir.Org. Retrieved January 5, 2026, from [Link]

-

Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2019). NIH. Retrieved January 5, 2026, from [Link]

-

Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2014). NIH. Retrieved January 5, 2026, from [Link]

-

Thiadiazole derivatives as anticancer agents. (2020). NIH. Retrieved January 5, 2026, from [Link]

-

Novel thiazole–thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. (2025). Taylor & Francis Online. Retrieved January 5, 2026, from [Link]

-

Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. (2011). NIH. Retrieved January 5, 2026, from [Link]

-

Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024). eurekaselect.com. Retrieved January 5, 2026, from [Link]

-

Investigating the potential of novel thiazole derivatives in treating Alzheimer's and Parkinson's diseases. (2024). PubMed. Retrieved January 5, 2026, from [Link]

-

A mini review on thiadiazole compounds and their pharmacological interest. (2025). researchgate.net. Retrieved January 5, 2026, from [Link]

-

The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. (2021). NIH. Retrieved January 5, 2026, from [Link]

-

Novel thiazole-thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study. (2025). PubMed. Retrieved January 5, 2026, from [Link]

-

Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. (2018). NIH. Retrieved January 5, 2026, from [Link]

-

Biological Potential of Substituted Thiadiazole Compounds. (2015). core.ac.uk. Retrieved January 5, 2026, from [Link]

-

Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. (2016). semanticscholar.org. Retrieved January 5, 2026, from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiadiazole-a promising structure in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiadiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 8. sarcouncil.com [sarcouncil.com]

- 9. bepls.com [bepls.com]

- 10. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]

- 13. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 16. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Novel thiazole-thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors | Semantic Scholar [semanticscholar.org]

- 22. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Thiadiazole Scaffold: A Comprehensive Guide to Synthesis and Applications

Abstract

The 1,2,4-thiadiazole ring is a five-membered heterocyclic motif containing two nitrogen atoms and one sulfur atom, which has emerged as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have cemented its importance in drug discovery and beyond.[3][4] This technical guide provides an in-depth exploration of the synthetic methodologies developed for the construction of the 1,2,4-thiadiazole core, from classical oxidative cyclizations to modern, sustainable approaches. Furthermore, it delves into the vast spectrum of its applications, with a particular focus on its role in developing novel therapeutic agents for a range of diseases, including cancer, inflammation, and neurological disorders.[2][3][5] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the chemistry and pharmacological potential of this versatile heterocycle.

The 1,2,4-Thiadiazole Core: Structure and Significance

Thiadiazoles exist in four isomeric forms (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-), with the 1,2,4- and 1,3,4-isomers being the most extensively studied.[6] The 1,2,4-thiadiazole ring is an aromatic system, which contributes to its overall stability.[6] This stability, combined with its unique arrangement of heteroatoms, allows it to engage in various non-covalent interactions with biological targets, making it a highly valuable pharmacophore.[5] While numerous derivatives have shown significant biological activity, the only commercially available drug featuring this scaffold to date is the antibiotic Cefozopran, highlighting the vast, yet partially untapped, therapeutic potential of this heterocyclic family.[1][2]

Synthetic Strategies for the 1,2,4-Thiadiazole Ring

The construction of the 1,2,4-thiadiazole core is primarily achieved through cyclization reactions that form the critical S-N bond. Methodologies have evolved from classical oxidative techniques to more efficient and environmentally benign catalytic systems.

Oxidative Dimerization of Thioamides

The most common and straightforward approach to symmetrically 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative dimerization of thioamides.[2] This method relies on a variety of oxidizing agents to facilitate the head-to-tail coupling of two thioamide molecules.

Causality Behind Experimental Choices: The choice of oxidant is critical and depends on the substrate's sensitivity and the desired reaction conditions.

-

Halogens (I₂, Br₂): Iodine is a cost-effective and frequently used catalyst, often in the presence of a base or under aerobic conditions, which can make the process more environmentally friendly.[3]

-

Hypervalent Iodine Reagents: Phenyliodine(III) bis(trifluoroacetate) (PIFA) is highly effective for mediating the oxidative intramolecular formation of an S-N bond, particularly in imidoyl thioureas.[3][7] Its advantages include very short reaction times and excellent yields under metal-free conditions.[3]

-

Other Oxidants: A range of other oxidants including hydrogen peroxide (H₂O₂), DMSO/HCl, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) have also been successfully employed.[3][5]

The general mechanism proceeds through an initial oxidation or halogenation at the sulfur atom, leading to a reactive intermediate that is susceptible to nucleophilic attack by the nitrogen of a second thioamide molecule, followed by cyclization and elimination to yield the aromatic ring.[8]

Caption: Overview of major synthetic pathways to the 1,2,4-thiadiazole core.

Cyclization of Imidoyl Thioureas and Related Precursors

For the synthesis of 5-amino-1,2,4-thiadiazole derivatives, the intramolecular oxidative cyclization of imidoyl thioureas is a highly efficient strategy.[3] This approach offers excellent control over the substitution pattern.

-

PIFA-Mediated Cyclization: As mentioned, PIFA is a premier reagent for this transformation, affording 3-substituted-5-arylamino-1,2,4-thiadiazoles in high yields.[3][7]

-

Electrochemical Synthesis: An innovative and green alternative involves an electro-oxidative intramolecular dehydrogenative N-S bond formation.[7] This method is advantageous as it operates at room temperature under catalyst- and external oxidant-free conditions, showcasing excellent functional group tolerance.[7]

-

Iodine-Mediated Synthesis: Molecular iodine can also be used as an inexpensive and eco-friendly oxidant to synthesize 3-aryl-5-amino-1,2,4-thiadiazoles from imidates and thioureas in a one-pot reaction.[3]

Modern and Sustainable Synthetic Developments

Recent research has focused on developing more sustainable and efficient synthetic protocols.

-

Enzymatic Synthesis: A novel biocatalytic strategy utilizes vanadium-dependent haloperoxidase (VHPO) enzymes for the oxidative dimerization of thioamides.[8][9] This method uses only a catalytic amount of a halide salt with hydrogen peroxide as the terminal oxidant, representing a significant advancement in green chemistry for heterocycle synthesis.[9]

-

Catalyst-Free and Metal-Free Approaches: Many modern methods aim to eliminate the need for transition-metal catalysts. Base-mediated tandem reactions of amidines with dithioesters or isothiocyanates provide a facile, metal-free route to 3,5-disubstituted thiadiazoles.[7]

-

Use of Green Catalysts: Heterogeneous catalysts like montmorillonite K-10, a type of clay, have been used for the synthesis of N-fused-imino-1,2,4-thiadiazoles.[3] Such catalysts are advantageous due to their low cost, non-toxicity, and ease of separation from the reaction mixture.[3]

Table 1: Comparison of Selected Synthetic Methods for 1,2,4-Thiadiazoles

| Method | Key Reagents/Catalysts | Starting Materials | Key Advantages | Reference(s) |

| Oxidative Dimerization | I₂, O₂ | Thioamides | Environmentally friendly, uses iodine as catalyst | [3] |

| Intramolecular Cyclization | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | Metal-free, very short reaction times, excellent yields | [3][7] |

| Electrochemical Synthesis | Electricity | Imidoyl thioureas | Catalyst- and oxidant-free, mild conditions | [7] |